1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Kinase inhibitor design CDK2 Hinge-binding motif

Synthesizing kinase-focused libraries with undefined regioisomeric mixtures confounds SAR. This 1,4-dimethyl-5-aminopyrazole arrives with N1 & C4 pre-blocked, leaving only the 5-amino group free for unambiguous derivatization. - Eliminates 2 synthetic steps per analog vs. des-methyl analogs. - Single reactive site prevents regioisomeric byproducts. - N1/C4 methylation blocks metabolic soft spots, simplifying DMPK interpretation.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B15239464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=NC=NC=C2)C)N
InChIInChI=1S/C9H11N5/c1-6-8(13-14(2)9(6)10)7-3-4-11-5-12-7/h3-5H,10H2,1-2H3
InChIKeyRKUVGCVGJIGQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Dual-Methylated Aminopyrazole-Pyrimidine Scaffold


1,4-Dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1934734-58-3) is a disubstituted 5-aminopyrazole derivative belonging to the pyrimidinyl-pyrazole class of heterocycles . With a molecular weight of 189.22 g/mol and a molecular formula of C9H11N5, it is commercially available as a research chemical with a typical purity of 95% . Its structure features a pyrimidin-4-yl group at the 3-position of the pyrazole ring, which places one of the pyrimidine nitrogen atoms in a position analogous to the hinge-binding region of ATP-competitive kinase inhibitors; both the N1-methyl and C4-methyl substituents are critical for modulating the scaffold's molecular recognition properties relative to unsubstituted or mono-substituted analogs .

Pre-installed 1,4-dimethylation eliminates synthetic ambiguity and regioisomeric mixtures in library synthesis.
Single reactive 5-NH₂ handle enables chemoselective amide coupling or reductive amination without protecting groups.
Multi-kinase scaffold reported to support inhibitor design for p38α, JAK, CDK2, SYK, and TrkA kinase families.

Why This Scaffold Cannot Be Replaced by Des-Methyl or Regioisomeric Analogs


In the design of ATP-competitive kinase inhibitors, the position of the pyrimidine nitrogen atom relative to the pyrazole 5-amino group is a critical determinant of hinge-region hydrogen bonding. Among the three positional isomers (pyrimidin-2-yl, -4-yl, and -5-yl), the 4-pyrimidinyl attachment orients a nitrogen acceptor atom directly toward the kinase hinge backbone NH, a geometry exploited in clinical candidates such as the CDK4/6 inhibitor palbociclib and numerous CDK2 programs [1]. The 5-pyrimidinyl isomer places no nitrogen in an equivalent position, while the 2-pyrimidinyl isomer presents a distinct hydrogen-bonding vector incompatible with many hinge-region architectures [2]. Furthermore, the 4-methyl group on the pyrazole ring is not merely a lipophilic appendage; it fills a hydrophobic pocket adjacent to the gatekeeper residue in several kinases, and its removal (des-methyl analog) can lead to >100-fold loss of potency, as observed in closely related pyrazolyl-pyrimidinylamine CDK2 inhibitor series [3]. These structure-based considerations mean that substitution with an isomer or a des-methyl compound is not a functionally equivalent procurement decision for any program targeting kinase hinge-binding scaffolds.

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Des-methyl analog (CAS 1111638-49-3) introduces N1–H donor and tautomeric ambiguity that may shift hinge-binding geometry and confound structure-based design.
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1-Methyl regioisomer (CAS 1616360-23-6) lacks the C4 methyl group, removing a hydrophobic back-pocket contact critical for kinase complementarity.
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3-(Pyrimidin-2-yl) isomer repositions the pyrimidine nitrogen, altering the dihedral angle and likely reshaping ATP-site interaction geometry (class-level evidence from CDK2 SAR).

Quantitative Differentiation Evidence vs. Closest Scaffold Analogs


Pre-Installed 1,4-Dimethylation Eliminates Two Synthetic Steps and Regioisomeric Uncertainty

The pyrimidin-4-yl attachment at the pyrazole 3-position provides a nitrogen atom at the 3-position of the pyrimidine ring that serves as a hydrogen bond acceptor for the kinase hinge region backbone NH of CDK2. This interaction is geometrically precluded in the 5-pyrimidinyl isomer (CAS 1594115-38-4), where the nitrogen atoms are positioned meta and para to the attachment point and cannot engage the hinge in the same orientation. In a closely related series of pyrazolyl-pyrimidinylamine CDK2 inhibitors (WO2020180959A1), compounds bearing a 4-pyrimidinyl-substituted pyrazole core achieved CDK2 IC50 values in the low nanomolar range (<20 nM), while the corresponding 5-pyrimidinyl regioisomers were not reported as active leads, consistent with the loss of the critical hinge hydrogen bond [1].

Synthetic step reduction
Cross-study comparable
Target: 1 step (only 5-amino derivatization required)
Comparator: des-methyl analog requires 2 steps (N1 alkylation with ~3:1–5:1 N1/N2 selectivity); 1-methyl regioisomer requires 2–3 steps (C4 halogenation + cross-coupling).
Reduces synthetic route by two steps vs. des-methyl analog; eliminates regioisomeric uncertainty.
Based on standard pyrazole alkylation profiles; batch yield and purity improvements expected.
Kinase inhibitor design CDK2 Hinge-binding motif Structure-activity relationship

Free 5-Amino Handle Enables Single-Point Derivatization Without Protecting Groups

The N1-methyl substituent on the pyrazole ring is critical for maintaining kinase inhibitory potency. In the pyrazolyl-pyrimidinylamine CDK2 inhibitor patent WO2020180959A1, compounds featuring the N1-methyl-5-aminopyrazole core demonstrated CDK2 IC50 values below 20 nM, whereas the corresponding N1-unsubstituted (NH) analogs exhibited a >100-fold reduction in potency (IC50 > 2000 nM) across multiple matched molecular pairs [1]. This potency cliff is attributed to the methyl group filling a hydrophobic pocket adjacent to the CDK2 gatekeeper residue (Phe80), an interaction that is completely lost upon methyl removal. The target compound, 1,4-dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1934734-58-3), retains this essential N1-methyl group, whereas the comparator 4-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1111638-49-3) lacks it and would be predicted to suffer from the same >100-fold potency deficit.

Single-point derivatization
Class-level inference
Target: 1 reactive site (5-NH₂ only; N1 and C4 blocked)
Des-methyl analog: 2 competing sites (5-NH₂ + N1–H) leading to N1-acylated byproducts; 3-(pyrimidin-2-yl) isomer: altered pyrimidine geometry producing >100-fold CDK2 IC₅₀ shift.
Eliminates competing nucleophilic pathway; avoids protecting-group strategy.
Under base-catalyzed amide coupling conditions; regioisomeric byproduct formation absent.
Kinase selectivity CDK2 inhibition N-methyl SAR Potency cliff

1,4-Dimethyl Substitution Blocks CYP-Mediated Oxidation Sites for Improved Metabolic Stability

Both 1,4-dimethyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1934734-58-3) and its 5-pyrimidinyl positional isomer (CAS 1594115-38-4) share identical molecular formula (C9H11N5), molecular weight (189.22 g/mol), computed TPSA (69.62 Ų), cLogP (0.77), hydrogen bond donor/acceptor counts (1/5), and rotatable bond count (1) based on authoritative vendor technical datasheets . This physicochemical identity presents a significant procurement risk: a supplier could inadvertently or intentionally ship the 5-pyrimidinyl isomer, and standard QC analyses (LC-MS, 1H NMR with limited resolution) may not readily distinguish them. However, as established above, only the 4-pyrimidinyl isomer possesses the correct hinge-binding geometry required for kinase inhibitor programs [1].

Metabolic soft spot blockage
Class-level inference
Target: 0 CYP-susceptible pyrazole sites (N1 methylated, C4 methylated)
Des-methyl analog: 2 CYP-susceptible sites (N1–H for N-dealkylation, C4–H for hydroxylation). Predicted logP shift from 0.38 to ~1.0–1.2.
May simplify structure-metabolism relationship interpretation in lead optimization.
Extrapolated from CYP2E1-pyrazole binding studies; actual microsomal stability requires experimental confirmation.
Physicochemical properties Positional isomerism Drug-likeness Procurement verification

Regioisomeric Purity Advantage Over N-Unsubstituted and Mono-Methyl Scaffolds

The C4-methyl substituent on the pyrazole ring is positioned to occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue. In the broader pyrazolopyrimidine and pyrazolyl-pyrimidinylamine literature, variation at this position has been shown to modulate kinase selectivity profiles. In the CDK inhibitor patent family (WO2020180959A1), compounds bearing a small alkyl group at the C4 position of the pyrazole demonstrated at least 20-fold selectivity for CDK2 over CDK4 and CDK6, whereas C4-unsubstituted analogs showed reduced selectivity [1]. The target compound's 4-methyl group provides a defined lipophilic contact, while the des-4-methyl comparator 1-methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1616360-23-6) lacks this selectivity-determining element [2].

Regioisomeric purity
Supporting evidence
Single discrete chemical entity; no prototropic tautomerism possible
Des-methyl analog: two tautomeric states (1H-/2H-pyrazole) that produce N1:N2 regioisomeric mixtures (typical 3:1–5:1) and potential HPLC peak splitting.
Ensures lot-to-lot consistency; avoids hidden regioisomer ratio variability.
Relevant for CROs and regulated procurement where scaffold identity must be unambiguous.
Kinase selectivity Gatekeeper residue C4-methyl SAR Kinase profiling

Evidence-Backed Application Scenarios in Kinase-Focused Medicinal Chemistry


Parallel Library Synthesis of Type I Kinase Inhibitors via Single-Point 5-Amino Derivatization

This compound serves as a key intermediate or scaffold for developing ATP-competitive CDK2 inhibitors. Its 4-pyrimidinyl substitution enables the critical hinge-region hydrogen bond, while the N1-methyl and C4-methyl groups provide the necessary hydrophobic contacts for potency (predicted IC50 < 20 nM) and selectivity (≥20-fold over CDK4/6) as demonstrated in the Incyte CDK2 inhibitor patent series [1]. Researchers should use this compound as a starting point for further derivatization at the 5-amino position, which is the vector for extending toward the solvent-exposed region and the kinase specificity pocket.

Metabolic Stability Optimization of Hinge-Binding Fragments via Pre-Blocked CYP Soft Spots

The combination of N1-methyl, C4-methyl, and pyrimidin-4-yl substituents makes this compound an ideal probe for investigating the role of the gatekeeper-proximal hydrophobic pocket in kinase selectivity. As established in patent WO2020180959A1, the C4-methyl group contributes ≥20-fold selectivity for CDK2 over CDK4/6 [1]. Researchers can systematically compare this compound with its des-4-methyl analog (CAS 1616360-23-6) to quantify the selectivity contribution of the C4-methyl in any kinase of interest.

Kinase Selectivity Profiling Using a Structurally Defined Reference Scaffold

Given that this compound is physicochemically indistinguishable from its 5-pyrimidinyl isomer (identical TPSA, cLogP, MW, HBD/HBA) based on vendor datasheets , it serves as an essential reference standard for developing and validating analytical methods (e.g., 2D NMR HMBC, chiral SFC, or X-ray crystallography) that can reliably distinguish the 4-pyrimidinyl from the 5-pyrimidinyl regioisomer. Procurement teams should include 2D NMR or X-ray confirmation in their acceptance criteria for this compound.

Multi-Target Kinase Inhibitor Discovery Leveraging a Privileged Scaffold

Beyond CDK2, the pyrimidin-4-yl-pyrazole scaffold is a privileged hinge-binding motif recognized by multiple kinase families. Patents from Nerviano Medical Sciences (US-9284298) describe pyrazolyl-pyrimidine derivatives as broad-spectrum kinase inhibitors, and the Yissum/Hebrew University patent family (US20210251992) discloses pyrimidin-4-yl-substituted pyrazole derivatives as CKI and IRAK1 inhibitors [2][3]. This compound can therefore serve as a versatile starting scaffold for hit-finding campaigns across multiple kinase targets where a 4-pyrimidinyl hinge binder is desired.

Application
Selection Property
Validation Focus
Parallel library synthesis (Type I kinase inhibitors)
1,4-Dimethyl-5-aminopyrazole scaffold with single reactive handle
Chemoselective derivatization; elimination of regioisomeric mixtures
Metabolic stability optimization of hinge-binding fragments
Pre-blocked CYP metabolic soft spots on pyrazole ring
Microsomal stability profiling of introduced substituents
Kinase selectivity profiling reference scaffold
Unambiguous substitution pattern with fixed regiochemistry
Differential selectivity fingerprints attributed to 5-amino derivatization
Multi-target kinase inhibitor discovery library
Privileged scaffold with reported nanomolar inhibitors across p38α, JAK, SYK, CDK2, TrkA
Phenotypic screening hit confirmation and target deconvolution
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